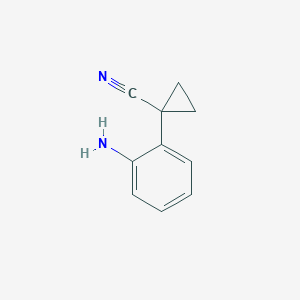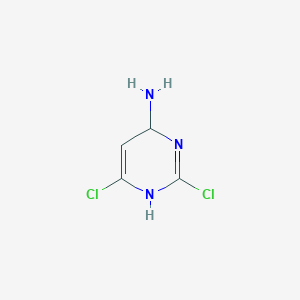![molecular formula C12H9N3O2 B11727411 3-(1-Hydroxyethylidene)pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B11727411.png)
3-(1-Hydroxyethylidene)pyrimido[1,2-a]benzimidazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Hydroxyethylidene)pyrimido[1,2-a]benzimidazol-4-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrimidine and benzimidazole ring system with a hydroxyethylidene substituent at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyethylidene)pyrimido[1,2-a]benzimidazol-4-one typically involves the condensation of benzimidazol-2-amines with ethyl 3-ethoxy-2-nitroacrylate. The reaction conditions are optimized depending on the substituents present on the benzimidazole ring. For example, the best synthetic approach for benzimidazol-2-amine involves solvent-free fusion of the components followed by treatment with a 2 M solution of sodium carbonate at 70°C, yielding the product with a high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity.
化学反応の分析
Types of Reactions
3-(1-Hydroxyethylidene)pyrimido[1,2-a]benzimidazol-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethylidene group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyethylidene group can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
科学的研究の応用
3-(1-Hydroxyethylidene)pyrimido[1,2-a]benzimidazol-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antiviral, antimicrobial, and antitumor properties
Medicine: Due to its biological activities, it is being explored for the development of new therapeutic agents.
Industry: It can be used in the development of new materials and as a ligand in catalysis.
作用機序
The mechanism of action of 3-(1-Hydroxyethylidene)pyrimido[1,2-a]benzimidazol-4-one involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to antitumor effects . It may also inhibit specific enzymes or receptors, contributing to its antiviral and antimicrobial activities.
類似化合物との比較
Similar Compounds
Pyrimido[1,2-a]benzimidazol-4-ones: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Azolo[1,5-a]pyrimidines: These compounds are structurally related and exhibit similar biological activities, including antiviral and antitumor effects.
Uniqueness
3-(1-Hydroxyethylidene)pyrimido[1,2-a]benzimidazol-4-one is unique due to its specific hydroxyethylidene substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C12H9N3O2 |
|---|---|
分子量 |
227.22 g/mol |
IUPAC名 |
3-(1-hydroxyethylidene)pyrimido[1,2-a]benzimidazol-4-one |
InChI |
InChI=1S/C12H9N3O2/c1-7(16)8-6-13-12-14-9-4-2-3-5-10(9)15(12)11(8)17/h2-6,16H,1H3 |
InChIキー |
CUBOFSMMIBOILU-UHFFFAOYSA-N |
正規SMILES |
CC(=C1C=NC2=NC3=CC=CC=C3N2C1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B11727333.png)
![1-{3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B11727334.png)

![2-Amino-5-{[amino(methylsulfanyl)methylidene]amino}pentanoic acid hydrochloride](/img/structure/B11727351.png)




![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11727374.png)

![1-(4-Chlorophenyl)-3-methoxy-3-[(methoxyimino)methyl]urea](/img/structure/B11727393.png)

![2-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B11727407.png)
